1-(Phenylsulfonyl)indoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIIJCYFOVAPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332534 | |
| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81114-41-2 | |
| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Indoline Heterocycles in Organic Synthesis
Indoline (B122111), a heterocyclic aromatic compound, is a privileged scaffold in the fields of organic synthesis and medicinal chemistry. mdpi.combohrium.com Its structure, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a core component of numerous natural products and synthetic molecules with significant biological activities. bohrium.comnih.gov The sp³-rich nature of the indoline core makes it an attractive synthetic target for drug discovery. mdpi.com The development of new methods for synthesizing indoline and its derivatives is an active area of research, with applications ranging from anticancer and antimicrobial agents to treatments for cardiovascular diseases. nih.govsemanticscholar.org The versatility of the indoline nucleus allows for its incorporation into a wide array of pharmacologically active molecules, highlighting its importance in the creation of compound libraries for drug screening. bohrium.comnih.govresearchgate.net
The Strategic Role of Sulfonyl Groups in Nitrogen Heterocycle Activation and Protection
Sulfonyl groups, particularly the phenylsulfonyl (benzenesulfonyl) group, play a crucial dual role in the chemistry of nitrogen heterocycles like indoline (B122111). thieme-connect.comresearchgate.netresearchgate.net Firstly, the phenylsulfonyl group serves as a robust protecting group for the nitrogen atom. thieme-connect.comtandfonline.com This protection is often necessary to prevent unwanted side reactions at the nitrogen during synthetic transformations on other parts of the molecule. The synthesis of 1-(phenylsulfonyl)indoline (B494959) typically involves the reaction of indoline with benzenesulfonyl chloride. ontosight.ai
Secondly, and of significant strategic importance, the electron-withdrawing nature of the sulfonyl group activates the heterocyclic ring system. thieme-connect.comnih.gov This activation facilitates a variety of chemical reactions that would otherwise be difficult to achieve. For instance, the presence of the phenylsulfonyl group can direct C-H functionalization reactions to specific positions on the indoline ring, enabling the introduction of new functional groups. nih.govnih.gov This directing effect is a powerful tool in modern organic synthesis for creating complex molecular architectures. nih.govsnnu.edu.cn The sulfonyl group can also influence the regioselectivity of reactions, such as nucleophilic additions and cycloadditions. scispace.com Furthermore, N-sulfonyl groups are key in the synthesis of N-sulfonyl amidines, which are compounds with notable pharmaceutical and biological activities. nih.govbeilstein-journals.org
Applications of 1 Phenylsulfonyl Indoline in Advanced Organic Synthesis
As a Versatile Synthon for Complex Indoline (B122111) Alkaloid Architectures
The intricate and stereochemically rich structures of indoline alkaloids present formidable challenges to synthetic chemists. The strategic use of 1-(Phenylsulfonyl)indoline (B494959) provides a robust platform for the stereocontrolled introduction of substituents and the formation of key carbon-carbon and carbon-heteroatom bonds, facilitating the total synthesis of these complex natural products.
Strategic Use in Total Synthesis Approaches
While direct examples detailing the total synthesis of complex indoline alkaloids commencing from this compound are not extensively documented in readily available literature, the strategic principles underpinning its utility can be inferred from related synthetic strategies. The phenylsulfonyl group's ability to direct metalation at the C2 position of the indoline ring is a key feature. This allows for the introduction of various electrophiles, setting the stage for the construction of the intricate frameworks characteristic of this alkaloid class.
A hypothetical, yet illustrative, synthetic approach towards a complex indoline alkaloid could involve the initial functionalization of this compound at the C2 or C3 position, followed by a series of stereoselective transformations to build up the desired polycyclic system. The phenylsulfonyl group can then be removed under reductive conditions at a late stage of the synthesis to unveil the natural product.
Generation of Key Intermediates for Natural Product Analogs
The true versatility of this compound is prominently displayed in its application towards the synthesis of natural product analogs. The ability to functionalize the indoline core in a controlled manner allows for the systematic modification of the natural product's structure, enabling structure-activity relationship (SAR) studies and the development of new therapeutic agents.
For instance, the diastereoselective functionalization of the indoline ring, facilitated by the directing effect of the N-phenylsulfonyl group, can lead to a variety of stereochemically defined intermediates. These intermediates can then be elaborated into a library of natural product analogs, each with unique biological properties.
Table 1: Exemplary Functionalizations of this compound for Analog Synthesis
| Reagent/Catalyst | Position of Functionalization | Type of Transformation | Potential Application in Analog Synthesis |
| n-BuLi, then Electrophile (E+) | C2 | Lithiation-alkylation/acylation | Introduction of diverse side chains for SAR studies |
| Palladium Catalyst, Aryl Halide | C7 | C-H Arylation | Modification of the aromatic ring to modulate biological activity |
| Chiral Lewis Acid, Dienophile | Benzene (B151609) Ring | Dearomative Cycloaddition | Construction of novel polycyclic analogs with defined stereochemistry |
Building Block for Diverse Nitrogen-Containing Heterocyclic Systems
Beyond its role in alkaloid synthesis, this compound serves as a foundational building block for the construction of a wide array of nitrogen-containing heterocyclic systems. Its inherent reactivity, coupled with the stability of the phenylsulfonyl group, allows for its participation in various cyclization and annulation reactions.
Construction of Fused Polycyclic Indoline Frameworks
The synthesis of fused polycyclic indoline frameworks is of significant interest due to the prevalence of these motifs in pharmaceuticals and materials science. This compound can be employed as a key precursor in cascade reactions that rapidly assemble these complex structures. researchgate.netrwth-aachen.dersc.org
One notable strategy involves the intramolecular Friedel-Crafts-type cyclization of N-phenylsulfonylindoline derivatives bearing a tethered electrophilic group. This approach allows for the construction of fused ring systems at the N1-C7 or C2-C3 positions of the indoline core. The electron-withdrawing nature of the phenylsulfonyl group can influence the regioselectivity of these cyclizations.
Furthermore, transition metal-catalyzed reactions, such as intramolecular Heck reactions or C-H activation/annulation cascades, can be utilized to construct fused polycyclic systems from appropriately functionalized this compound precursors. These methods offer a high degree of efficiency and atom economy. rwth-aachen.de
Table 2: Methodologies for Fused Polycyclic Indoline Synthesis from this compound Derivatives
| Reaction Type | Catalyst/Reagent | Fused Ring System Formed | Key Features |
| Intramolecular Friedel-Crafts | Lewis or Brønsted Acid | Annelated at N1-C7 or C2-C3 | Utilizes tethered electrophiles |
| Intramolecular Heck Reaction | Palladium Catalyst | Varies depending on tether | Forms C-C bonds with high stereocontrol |
| C-H Activation/Annulation | Rhodium or Iridium Catalyst | Diverse polycyclic frameworks | Atom-economical and efficient |
Pathways to Scaffolds for Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. researchgate.netcam.ac.ukscispace.comnih.govcam.ac.uk this compound, with its multiple reactive sites, is an excellent starting point for DOS campaigns aimed at producing libraries of nitrogen-containing heterocycles.
By employing a "build/couple/pair" strategy, this compound can be systematically functionalized with a variety of building blocks. Subsequent intramolecular cyclization or rearrangement reactions can then generate a diverse collection of scaffolds. The phenylsulfonyl group can be retained to modulate the physicochemical properties of the library members or removed to provide further structural diversity.
For example, a library of spiro-indoline derivatives could be generated by reacting this compound with a set of bifunctional reagents, followed by a cyclization step. Alternatively, multi-component reactions involving this compound can rapidly generate complex heterocyclic scaffolds in a single step.
The strategic application of this compound in diversity-oriented synthesis provides a powerful avenue for the discovery of novel bioactive molecules and chemical probes to explore biological systems.
Mechanistic and Theoretical Investigations into 1 Phenylsulfonyl Indoline Reactivity
Elucidation of Reaction Mechanisms
The reactivity of 1-(phenylsulfonyl)indoline (B494959), especially in C-H functionalization reactions, is governed by complex mechanistic pathways. The phenylsulfonyl group plays a crucial role not only in activating the indoline (B122111) core but also in directing the regiochemical and stereochemical outcomes of these transformations.
Mechanistic Pathways for C-H Functionalization
Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in effecting the C-H functionalization of N-sulfonylated heterocycles. For this compound, these reactions are believed to proceed through several key steps.
A plausible mechanistic pathway for a palladium-catalyzed C-H functionalization often involves the formation of a palladacycle intermediate. The reaction is initiated by the coordination of the palladium catalyst to the this compound substrate. The phenylsulfonyl group can act as a directing group, facilitating the activation of a specific C-H bond, typically at the C7 position of the indoline ring or an ortho position of the phenylsulfonyl group, through a concerted metalation-deprotonation (CMD) mechanism. This leads to the formation of a five- or six-membered palladacycle. Subsequent steps, such as oxidative addition, migratory insertion, and reductive elimination, then lead to the final functionalized product and regeneration of the active catalyst.
In rhodium-catalyzed reactions, a similar cyclometalation pathway is often proposed. The Rh(III) catalyst can coordinate to the substrate, followed by C-H activation to form a rhodacycle. This intermediate can then react with various coupling partners. For instance, in reactions with alkenes, a migratory insertion of the alkene into the Rh-C bond can occur, followed by beta-hydride elimination to yield the alkenylated product.
Recent studies on electron-rich indolines have highlighted the importance of the sulfonamide linkage in directing C-H functionalization to the meta-position of the aniline (B41778) ring, a testament to the nuanced control exerted by the N-sulfonyl group acs.org. While this work focused on a different part of the molecule, it underscores the directing capability of the sulfonyl moiety which is critical in understanding the reactivity of this compound.
Stereochemical Control and Regioselectivity Determinants
The phenylsulfonyl group is a significant determinant in controlling both the stereochemistry and regioselectivity of reactions involving the indoline scaffold. Its steric bulk and electronic properties influence the approach of reagents and the stability of transition states.
Stereochemical Control: In reactions leading to the formation of new stereocenters, the phenylsulfonyl group can exert considerable steric hindrance, favoring the formation of one diastereomer over another. For instance, in the rhodium-catalyzed synthesis of complex indolines from N-sulfonyl-1,2,3-triazoles, the reaction proceeds with excellent cis-diastereoselectivity. This is attributed to a well-organized transition state where the bulky phenylsulfonyl group dictates the facial selectivity of the intramolecular trapping step rsc.org. While this is a synthesis of the indoline ring rather than a functionalization of a pre-existing one, it provides strong evidence for the stereodirecting ability of the N-sulfonyl group.
Regioselectivity: The regioselectivity of C-H functionalization on the this compound scaffold is a complex interplay of electronic and steric factors, as well as the nature of the catalyst and directing groups. The inherent electronic properties of the indoline nucleus favor functionalization at the electron-rich positions. However, the coordinating ability of the sulfonyl group can override these inherent preferences. The formation of a stable five- or six-membered metallacycle intermediate often directs the functionalization to the C7 position of the indoline or the ortho-position of the phenyl ring of the sulfonyl group. The choice between these positions can be influenced by the specific ligand environment of the metal catalyst and the reaction conditions.
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insights into the reaction mechanisms of complex organic transformations. For this compound, computational studies can elucidate reaction energy profiles, and model transition states and intermediate species that are often difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
DFT calculations can be employed to map the potential energy surface of a reaction, providing valuable information about the thermodynamics and kinetics of each elementary step. For the C-H functionalization of this compound, DFT can be used to calculate the energies of reactants, intermediates, transition states, and products.
A hypothetical reaction energy profile for a palladium-catalyzed C-H arylation of this compound at the C7 position is presented in the table below. The values are illustrative and represent the type of data that can be obtained from DFT calculations.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Pd(II) catalyst + Aryl halide) | 0.0 |
| 2 | Coordination Complex | -5.2 |
| 3 | Transition State 1 (C-H Activation) | +25.8 |
| 4 | Palladacycle Intermediate | +2.1 |
| 5 | Transition State 2 (Oxidative Addition) | +18.7 |
| 6 | Pd(IV) Intermediate | +10.5 |
| 7 | Transition State 3 (Reductive Elimination) | +15.3 |
| 8 | Product Complex | -12.4 |
| 9 | Products (C7-arylated this compound + Pd(II) catalyst + HX) | -20.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Modeling of Transition States and Intermediate Species
The geometry and electronic structure of transition states and intermediates provide crucial information about the reaction mechanism. DFT calculations can be used to optimize the geometries of these transient species and to analyze their bonding and electronic properties.
For the C-H functionalization of this compound, modeling the transition state for the concerted metalation-deprotonation step can reveal the key interactions between the catalyst, the substrate, and any ancillary ligands that are responsible for the observed selectivity. For instance, analyzing the bond lengths and angles in the optimized transition state geometry can provide insights into the degree of bond breaking and bond formation at the point of highest energy along the reaction pathway.
Furthermore, the modeling of intermediate species, such as the palladacycle or rhodacycle, can help to rationalize their stability and subsequent reactivity. Analysis of the molecular orbitals of these intermediates can shed light on their electronic properties and how they interact with other reagents in the reaction mixture. Computational studies on related systems have successfully elucidated the crucial role of chiral palladacycles in enantiocontrol, demonstrating the power of these modeling techniques chemrxiv.org.
Future Directions and Emerging Research Avenues for 1 Phenylsulfonyl Indoline
Development of Novel Catalytic Systems for Indoline (B122111) Derivatization
The derivatization of the indoline core, particularly through the activation of otherwise inert carbon-hydrogen (C-H) bonds, is a primary focus of modern synthetic chemistry. nih.gov The development of novel catalytic systems is paramount for achieving regioselective functionalization, which is often challenging to control. nih.govnih.gov Transition metals like palladium, ruthenium, and cobalt are at the forefront of this research. nih.govmdpi.commdpi.com
Palladium catalysis, for instance, is a powerful tool for C-H activation and the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.gov Researchers are exploring catalytic systems that can selectively target specific positions on the indoline ring. For the 1-(phenylsulfonyl)indoline (B494959) scaffold, this often involves directing the catalyst to functionalize the benzene (B151609) portion of the molecule. nih.gov The Catellani reaction, which utilizes palladium and norbornene, is an effective method for the difunctionalization of aryl halides, a strategy that can be adapted for complex indoline synthesis. nih.gov
Cobalt-catalyzed systems are emerging as a cost-effective and efficient alternative for synthesizing and functionalizing indolines. mdpi.comresearchgate.net Recent studies have demonstrated the use of cobalt(III) catalysts for redox-neutral synthesis and cross-dehydrogenative couplings, which are atom-economical processes. mdpi.com These methods can be applied to create substituted indolines from readily available precursors.
Ruthenium-based catalysts have also shown significant promise in C-H functionalization reactions, including arylation, alkenylation, and annulation. mdpi.com These catalysts are often stable and less expensive than some palladium counterparts, making them attractive for large-scale synthesis. The development of ruthenium catalysts that can operate under mild conditions is an active area of investigation.
Table 1: Emerging Catalytic Systems for Indoline Derivatization
| Catalyst System | Reaction Type | Key Features & Research Focus |
|---|---|---|
| Palladium(II) Acetate / Ligand | C-H Arylation / Alkenylation | High efficiency and functional group tolerance. nih.gov Research is focused on developing ligands that improve regioselectivity at distal positions. nih.gov |
| Cp*Co(III) Complexes | Redox-Neutral Annulation | Cost-effective alternative to rhodium and iridium. Enables cyclization reactions with alkynes to build fused ring systems. mdpi.com |
| [Ru(p-cymene)Cl₂]₂ | Dehydrogenative Coupling | Promotes C-H/N-H or C-H/O-H annulation. mdpi.com Focus on expanding the substrate scope and achieving higher selectivity. |
| Nickel / N-Heterocyclic Carbene (NHC) | Mizoroki-Heck/Amination Cascade | Enables the synthesis of substituted indoles from o-dihaloarenes and allylamines, a pathway adaptable for indoline precursors. researchgate.net |
Exploration of Sustainable and Green Synthetic Methodologies
In line with the principles of green chemistry, there is a significant push to develop environmentally benign methods for the synthesis and derivatization of this compound. rsc.org This involves reducing waste, avoiding hazardous reagents, and minimizing energy consumption. Key areas of exploration include microwave-assisted synthesis, the use of sustainable solvents, and flow chemistry techniques. tandfonline.comresearchgate.netepa.gov
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comresearchgate.net This technique is being applied to various indole (B1671886) and indoline syntheses, including Fischer indole synthesis and cyclization reactions. researchgate.net The efficiency of microwave heating can significantly reduce the energy footprint of synthetic processes.
The replacement of volatile and toxic organic solvents is another cornerstone of green chemistry. Researchers are investigating the use of water, ionic liquids, and deep eutectic solvents for indoline synthesis. researchgate.netresearchgate.net One innovative approach involves a two-step reaction to assemble the indole core using ethanol (B145695) as a benign solvent and avoiding the need for a metal catalyst altogether. rsc.orgrsc.org Such methods significantly improve the environmental profile of the synthesis. rsc.org
Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. epa.gov The continuous nature of flow reactors allows for better control over reaction parameters, such as temperature and pressure, which can lead to improved yields and purity. A one-step heterogeneous catalytic hydrogenation for the synthesis of an indoline derivative was successfully developed using a flow chemistry approach, avoiding common hazardous reducing agents. epa.gov
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Green Methodology | Conventional Counterpart | Advantages of Green Approach |
|---|---|---|
| Microwave-Assisted Synthesis | Conventional Reflux Heating | Rapid reaction times, improved yields, reduced energy consumption. tandfonline.comresearchgate.net |
| Use of Water or Ethanol as Solvent | Use of Chlorinated or Aprotic Polar Solvents | Reduced toxicity, lower environmental impact, improved safety. rsc.orgmdpi.com |
| Flow Chemistry | Batch Processing | Enhanced safety, better process control, easy scalability, and higher purity. epa.gov |
| Metal-Free Catalysis (e.g., Organocatalysis) | Transition-Metal Catalysis | Avoids toxic heavy metal contamination and simplifies purification. rsc.orgrsc.org |
Advanced Functionalization Strategies for Unprecedented Indoline Scaffolds
The creation of novel indoline scaffolds with unique three-dimensional architectures is essential for discovering new bioactive molecules and materials. nih.gov This requires moving beyond traditional synthetic methods and embracing advanced functionalization strategies that can precisely modify the this compound core in innovative ways. Key emerging areas include biocatalysis and radical-mediated C-H functionalization.
Biocatalysis, using engineered enzymes, offers unparalleled selectivity in chemical transformations. Recently, engineered variants of cytochrome P450 enzymes have been used for the regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines. chemrxiv.org This groundbreaking work demonstrates that by tuning the enzyme's active site, it is possible to direct carbene transfer to either the α- or β-position of the indoline ring with high precision, a level of control that is extremely difficult to achieve with conventional chemical catalysts. chemrxiv.org This strategy provides a direct and tunable route for the diversification of medicinally relevant indoline molecules. chemrxiv.org
Radical-mediated reactions provide another powerful avenue for C-H functionalization. rsc.org Radical translocation chemistry, for example, can enable the activation of C-H bonds at specific sites within the indoline structure. rsc.org The fate of the resulting indolinyl radical can be controlled based on the substitution pattern, leading to fragmentation, cyclization, or tandem reactions to produce complex polycyclic structures. rsc.org These advanced methods allow for the construction of unprecedented molecular frameworks built upon the this compound core.
Table 3: Advanced Strategies for Novel Indoline Scaffolds
| Strategy | Description | Potential Outcome for this compound |
|---|---|---|
| Biocatalytic C-H Functionalization | Use of engineered enzymes (e.g., P450 variants) to catalyze carbene or nitrene transfer reactions. chemrxiv.org | Highly regio- and stereoselective introduction of functional groups at the C2 or C3 positions of the indoline ring. chemrxiv.org |
| Radical Translocation Chemistry | Intramolecular hydrogen atom transfer to generate a specific C-centered radical for further reaction. rsc.org | Activation of the C2 position to initiate cyclization or fragmentation, leading to complex fused or spirocyclic indoline derivatives. |
| Photochemical Cyclization | Using light to generate aryl radicals from precursors like phenylsulfonates, which then undergo intramolecular C-C bond formation. nih.gov | Synthesis of polycyclic aromatic indoline derivatives through intramolecular cyclization reactions under mild conditions. |
| Domino and Cascade Reactions | A sequence of intramolecular reactions triggered by a single event, often catalyzed by a transition metal. mdpi.com | Rapid construction of complex, multi-ring systems from simple this compound precursors in a single synthetic operation. |
Q & A
Q. What are the standard synthetic protocols for preparing 1-(Phenylsulfonyl)indoline, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis typically involves Fe(II)-catalyzed or UV-driven cyclization of sulfonyl precursors. Key steps include:
- Precursor preparation : Use commercially available indoline derivatives and phenylsulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Reaction parameters such as solvent polarity (e.g., DCM vs. THF), temperature (25–80°C), and irradiation time (for UV-driven reactions) must be systematically varied. Detailed protocols for gram-scale synthesis should include purification methods (e.g., column chromatography, recrystallization) .
- Reproducibility : Provide exact molar ratios, spectral data (¹H/¹³C NMR, IR), and chromatographic Rf values in supporting information. Cross-validate results with independent replicates .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Primary techniques :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .
- X-ray crystallography : Resolve stereochemical ambiguities; deposit CIF files in public databases (e.g., Cambridge Structural Database) .
- Mass spectrometry : Use high-resolution (HRMS) to confirm molecular ion peaks and rule out impurities .
- Data conflicts : Re-examine sample purity (HPLC), solvent effects, or crystallization artifacts. Compare with literature data for analogous sulfonylated heterocycles .
Advanced Research Questions
Q. How can reaction mechanisms for this compound formation be elucidated, particularly under Fe(II)-catalyzed vs. UV-driven conditions?
- Methodological Answer :
- Mechanistic probes :
- Kinetic studies : Monitor reaction progress via in-situ FTIR or UV-Vis to identify intermediates .
- Isotopic labeling : Use deuterated solvents or ¹⁸O-labeled reagents to trace proton transfer pathways .
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies for Fe(II)-mediated vs. radical-based (UV) pathways .
- Controlled experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates in UV-driven reactions .
Q. What strategies can address discrepancies in bioactivity data for this compound derivatives across different studies?
- Methodological Answer :
- Methodological audit : Compare cell lines, assay conditions (e.g., incubation time, solvent controls), and statistical methods (e.g., ANOVA vs. t-tests) .
- Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) and assess publication bias .
- Structural validation : Confirm derivative identity via X-ray or NOESY to rule out isomerization or degradation .
Q. How can computational models predict the physicochemical properties of this compound, and what are their limitations?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to predict solubility or membrane permeability .
- Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .
- Limitations : Address force field inaccuracies for sulfonyl groups and solvent effects via molecular dynamics (MD) simulations .
Research Design & Data Analysis
How should a research question investigating the structure-activity relationship (SAR) of this compound derivatives be formulated using FINER criteria?
- Methodological Answer : Apply the FINER framework :
- Feasible : Limit derivatives to synthetically accessible substituents (e.g., halogens, methyl groups) .
- Novel : Focus on understudied targets (e.g., NLRP3 inflammasome) .
- Ethical : Exclude derivatives with known toxicity profiles .
- Relevant : Align with therapeutic gaps (e.g., neurodegenerative diseases) .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?
- Methodological Answer :
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism) .
- Error analysis : Report confidence intervals for EC₅₀ values and use bootstrap resampling for small datasets .
- Outlier handling : Apply Grubbs’ test or robust regression methods .
Supplementary Considerations
Q. How should supporting information for studies on this compound be structured to enhance transparency?
- Methodological Answer :
- Sections : Include raw spectral data (NMR, HRMS), crystallographic details, and assay protocols .
- Referencing : Link supplementary figures/tables to main text via hyperlinks (e.g., "See SI Table S3 for kinetic data") .
- Metadata : Provide instrument calibration details (e.g., NMR spectrometer frequency, LC-MS column type) .
Q. What are common pitfalls in interpreting X-ray diffraction data for this compound crystals?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
